3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine
Anticancer Research: Investigation of its potential as an anticancer agent.
Antimicrobial Activity: Study of its effectiveness against various microbial strains.
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: As a precursor for the synthesis of other valuable chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the morpholin-4-yl propyl group: This step involves nucleophilic substitution reactions.
Addition of the propoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection.
Scale-up processes: Ensuring that the reactions can be carried out on a large scale without significant loss of efficiency.
Purification techniques: Use of chromatography, recrystallization, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The furan and phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
- Functional Groups : The presence of the propoxyphenyl group provides unique chemical properties.
- Biological Activity : Its specific structure may result in distinct biological activities compared to similar compounds.
- Synthetic Accessibility : The synthetic routes and conditions may differ, affecting the ease of production and yield.
Properties
IUPAC Name |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(3-morpholin-4-ylpropyl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-3-15-33-20-8-6-19(7-9-20)23-22(24(29)21-10-5-18(2)34-21)25(30)26(31)28(23)12-4-11-27-13-16-32-17-14-27/h5-10,23,30H,3-4,11-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYUXGWSXQDFHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=C(O4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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